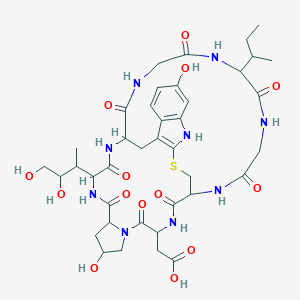

![molecular formula C7H11N3O B175461 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol CAS No. 118705-01-4](/img/structure/B175461.png)

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Overview

Description

Scientific Research Applications

Bio-Ethanol Reforming for Hydrogen Production

One potential application area for complex organic compounds, including those similar to "2-[(3-Amino-2-pyridinyl)amino]-1-ethanol", is in the field of renewable energy, particularly hydrogen production. A study by Ni, Leung, and Leung (2007) reviews the promising method of bio-ethanol reforming as a means for hydrogen production from renewable resources. They highlight the crucial role of catalysts in ethanol reforming and discuss various catalysts, including Rh and Ni, that have shown effectiveness in enhancing hydrogen production (Ni, Leung, & Leung, 2007).

Chemical Rearrangements via Aziridinium Intermediates

The rearrangement of beta-amino alcohols via aziridinium intermediates, as reviewed by Métro et al. (2010), showcases the type of chemical transformations that compounds similar to "this compound" might undergo. This review covers literature up to 2009 on the activation of the hydroxy group in beta-amino alcohols followed by nucleophilic addition, which may yield various rearrangement products. Such processes are crucial in synthetic organic chemistry, highlighting the potential utility of "this compound" in facilitating complex synthesis reactions (Métro, Duthion, Domingo Gomez Pardo, & Cossy, 2010).

Synthesis of Heterocycles Using Propargylic Alcohols

Another relevant application is the synthesis of pyridines and isoquinolines using propargylic alcohols, as reviewed by Mishra, Nair, and Baire (2022). They summarize various approaches to synthesizing these heterocycles from propargylic alcohols, which act as either a 3-carbon component or a 2-carbon unit in these reactions. Given the structural similarities, "this compound" could serve as a precursor or intermediate in synthesizing complex heterocyclic structures, which are prominent in pharmaceuticals and agrochemicals (Mishra, Nair, & Baire, 2022).

Properties

IUPAC Name |

2-[(3-aminopyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZSOFQPRHJEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577339 | |

| Record name | 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118705-01-4 | |

| Record name | 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopyridin-2-yl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

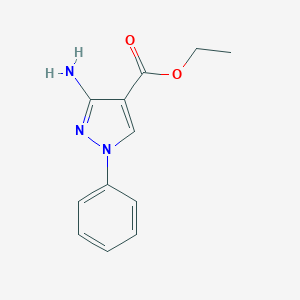

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

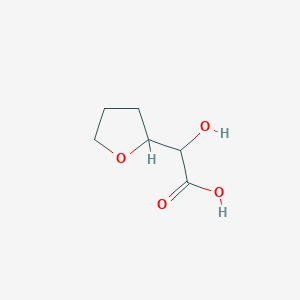

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)